molecular formula C15H17N5O2 B2584662 7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-59-2

7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2584662
CAS No.: 899997-59-2
M. Wt: 299.334
InChI Key: BRHCHJSOSCDQSU-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H17N5O2 and its molecular weight is 299.334. The purity is usually 95%.
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Biological Activity

The compound 7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 899997-53-6) is a member of the triazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C22H23N5O3
  • Molecular Weight : 405.4 g/mol

Physical Properties

  • Density : Not Available
  • Melting Point : Not Available
  • Boiling Point : Not Available

Anticancer Properties

Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 and MDA-MB-231 Cell Lines

A study evaluated the cytotoxicity of synthesized triazolo derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated:

  • IC50 Values : Compounds showed varying IC50 values, with some derivatives exhibiting values as low as 9.1 µg/mL in MCF-7 cells, indicating potent anticancer activity .
  • Mechanism of Action : The compounds were noted to induce apoptosis through oxidative stress pathways and inhibition of anti-apoptotic proteins .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. Certain derivatives exhibited significant anti-inflammatory activity comparable to conventional medications at dosages of 50 mg/kg. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Enzyme Inhibition

The biological activity of this compound also includes inhibition of specific enzymes:

  • Tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) were inhibited significantly by the compound, suggesting potential applications in conditions where these enzymes are dysregulated .

Antibacterial Activity

Preliminary investigations into the antibacterial properties of related compounds showed efficacy against several human pathogenic bacteria. This suggests that this compound may also possess antibacterial properties worth exploring further .

Summary of Findings

Activity TypeObservations
AnticancerSignificant cytotoxicity in MCF-7 cells (IC50 = 9.1 µg/mL)
Anti-inflammatoryComparable effects to conventional drugs at 50 mg/kg
Enzyme InhibitionStrong inhibition of h-TNAP and h-IAP
AntibacterialEfficacy against multiple pathogenic bacteria

Properties

IUPAC Name

7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-8-12(14(16)21)13(10-4-6-11(22-3)7-5-10)20-15(17-8)18-9(2)19-20/h4-7,13H,1-3H3,(H2,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHCHJSOSCDQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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